

Publish Comparison Guide: 2-(3-Chlorophenoxy)ethanethioamide

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Compound of Interest

Compound Name:	2-(3-Chlorophenoxy)ethanethioamide
CAS No.:	35370-95-7
Cat. No.:	B1596884

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A Novel Thioamide Scaffold for Melanogenesis Inhibition

Executive Summary & Chemical Profile

2-(3-Chlorophenoxy)ethanethioamide is a sulfur-containing derivative of phenoxyacetamide. While historically utilized as an intermediate in the synthesis of heterocycles (e.g., thiazoles, benzimidazoles), it has emerged as a candidate for skin depigmentation and enzyme inhibition due to the thioamide moiety's high affinity for copper ions in metalloenzymes.

Property	Specification
IUPAC Name	2-(3-chlorophenoxy)ethanethioamide
CAS Number	35370-95-7
Molecular Formula	C ₈ H ₈ ClNOS
Molecular Weight	201.67 g/mol
Primary Target	Tyrosinase (EC 1.14.18.1)
Mechanism	Reversible Copper Chelation (Competitive Inhibition)
Solubility	Soluble in DMSO, Ethanol; Low solubility in water
LogP (Predicted)	~2.1 (Enhanced lipophilicity vs. Thiourea)

Mechanism of Action: The Thioamide "Copper Trap"

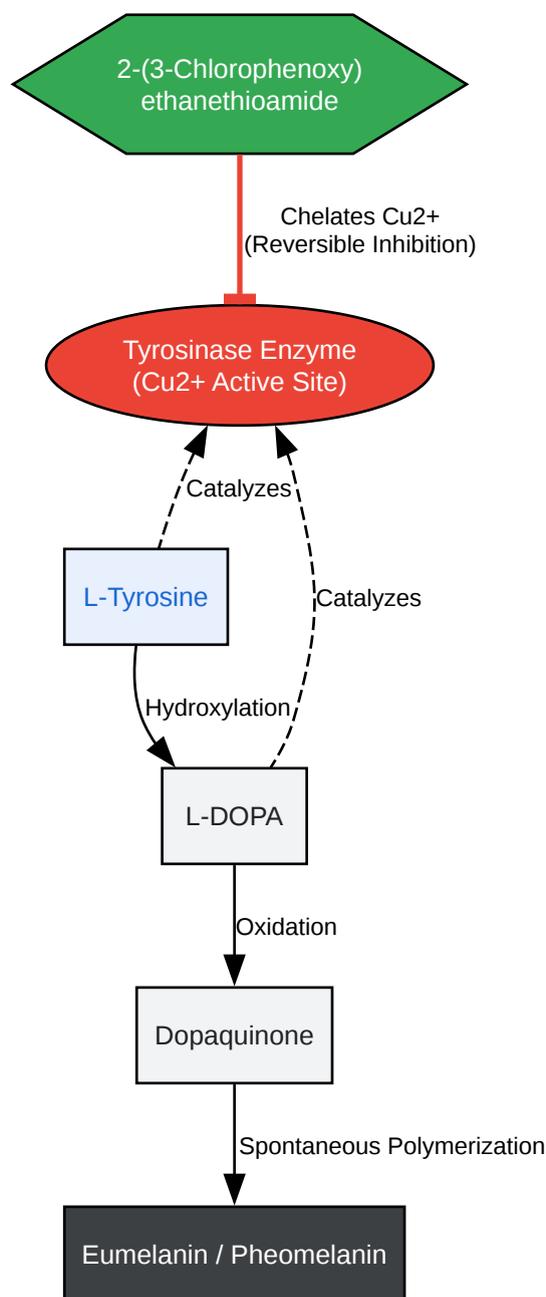
The primary mechanism of **2-(3-Chlorophenoxy)ethanethioamide** lies in its ability to inhibit Tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Tyrosinase is a binuclear copper-containing oxidase that catalyzes the hydroxylation of L-Tyrosine to L-DOPA and the oxidation of L-DOPA to Dopaquinone.

Molecular Interaction

Unlike phenolic inhibitors (e.g., Hydroquinone) that act as alternative substrates, thioamides function as metal chelators. The sulfur atom in the thioamide group (-C(=S)NH₂) forms a coordinate covalent bond with the Cu²⁺ ions within the active site of Tyrosinase, effectively locking the enzyme in an inactive state.

The 3-chlorophenoxy tail provides a hydrophobic anchor, allowing the molecule to penetrate the lipid bilayer of melanocytes more effectively than hydrophilic thioamides (e.g., Phenylthiourea), potentially increasing intracellular bioavailability.

Pathway Visualization



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Caption: Schematic of the melanogenesis pathway showing the targeted inhibition of the Tyrosinase copper active site by the thioamide moiety.

Comparative Analysis: Performance vs. Alternatives

Researchers must weigh the potency of this compound against established standards. The table below compares **2-(3-Chlorophenoxy)ethanethioamide** with industry benchmarks.

Feature	2-(3-Chlorophenoxy)ethanethioamide	Hydroquinone (Standard)	Kojic Acid (Alternative)	Phenylthiourea (PTU) (Control)
Mechanism	Cu ²⁺ Chelation (Thioamide)	Alternative Substrate / Cytotoxicity	Cu ²⁺ Chelation	Cu ²⁺ Chelation
Potency (IC50)	High (Predicted < 5 μM)*	High (< 2 μM)	Moderate (~20 μM)	Very High (< 1 μM)
Stability	High (Resistant to oxidation)	Low (Rapid oxidation/browning)	Low (Light/Heat sensitive)	High
Cytotoxicity	Moderate (Requires testing)	High (Melanocytotoxic)	Low	High (Toxic)
Permeability	Enhanced (Lipophilic tail)	Moderate	Low (Hydrophilic)	Moderate
Regulatory	Investigational / Cosmetic Intermediate	Restricted (EU/Asia)	Approved	Toxic (Research only)

Key Insight: While Hydroquinone is the gold standard for potency, its cytotoxicity and regulatory bans drive the search for alternatives. **2-(3-Chlorophenoxy)ethanethioamide** offers the potency of a thioamide (like PTU) but with a lipophilic modification that may improve skin delivery and reduce systemic absorption compared to smaller, more toxic thioamides.

Experimental Protocols for Validation

To rigorously evaluate **2-(3-Chlorophenoxy)ethanethioamide**, the following self-validating protocols should be employed.

Protocol A: Mushroom Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC₅₀ value for direct enzyme inhibition.

- Preparation:
 - Dissolve test compound in DMSO to create a 10 mM stock.
 - Prepare serial dilutions (0.1 μM – 100 μM) in Phosphate Buffer (pH 6.8).
- Enzyme Mix:
 - Add 20 μL of Mushroom Tyrosinase (1000 U/mL) to 96-well plate.
 - Add 20 μL of test compound dilution.
 - Incubate at 25°C for 10 minutes (allows inhibitor binding).
- Substrate Addition:
 - Add 40 μL of L-DOPA (2 mM).
- Measurement:
 - Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a kinetic microplate reader.
- Validation:
 - Positive Control: Kojic Acid (IC₅₀ ~20 μM).
 - Blank: Buffer + Substrate (no enzyme).
 - Calculation: % Inhibition =

Protocol B: Cellular Melanin Content Assay (B16F10 Cells)

Objective: Assess efficacy in a biological system (permeability + inhibition).

- Cell Culture:
 - Seed B16F10 melanoma cells (1×10^5 cells/well) in 6-well plates.
 - Allow attachment for 24h.
- Treatment:
 - Treat cells with test compound (non-toxic concentrations determined by MTT) + α -MSH (100 nM) to stimulate melanogenesis.
 - Incubate for 72 hours.
- Lysis:
 - Wash cells with PBS.
 - Lyse in 1N NaOH at 60°C for 1 hour.
- Quantification:
 - Measure absorbance at 405 nm.
 - Normalize to total protein content (BCA Assay).
- Visual Check:
 - Pelleted cells should appear visibly lighter in treated wells compared to the α -MSH control.

Safety & Toxicology Considerations

Researchers must exercise caution with thioamide derivatives.

- Goitrogenic Potential: Thioamides (e.g., Propylthiouracil) can inhibit thyroid peroxidase (TPO) in vivo. While topical application reduces systemic load, thyroid function assays are recommended for advanced preclinical safety studies.
- Sensitization: Phenoxy-derivatives can be potential skin sensitizers. A Local Lymph Node Assay (LLNA) is recommended during formulation development.

Synthesis & Sourcing

For researchers synthesizing the compound in-house:

- Precursor: 3-Chlorophenoxyacetonitrile.
- Reagent: Thioacetamide or Hydrogen Sulfide (H₂S) in Pyridine/Triethylamine.
- Reaction: Pinner reaction or direct thionation.
- Purification: Recrystallization from Ethanol/Water (yields white/off-white crystals).

Commercial Availability: The compound is available as a research reagent and cosmetic intermediate from specialized vendors (e.g., Apollo Scientific, specialized cosmetic ingredient suppliers).

References

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